molecular formula C11H13NO4 B2402785 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid CAS No. 401581-36-0

1-(furan-2-carbonyl)piperidine-4-carboxylic Acid

Cat. No.: B2402785
CAS No.: 401581-36-0
M. Wt: 223.228
InChI Key: GGWOZMNUCDKQIN-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)piperidine-4-carboxylic Acid is a compound that features a furan ring attached to a piperidine ring through a carboxylic acid group

Mechanism of Action

Target of Action

The primary target of 1-(2-Furoyl)-4-piperidinecarboxylic acid is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Mode of Action

The compound interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in acetylcholine levels, which can lead to enhanced neurotransmission.

Biochemical Pathways

The compound is involved in the cholinergic pathway, specifically in the breakdown of acetylcholine. By inhibiting butyrylcholinesterase, it affects the metabolism of acetylcholine

Pharmacokinetics

Its metabolism might involve oxidation and reduction reactions .

Result of Action

The inhibition of butyrylcholinesterase by 1-(2-Furoyl)-4-piperidinecarboxylic acid leads to an increase in acetylcholine levels. This can result in enhanced neurotransmission, potentially affecting various physiological processes such as muscle movement and memory .

Action Environment

The action, efficacy, and stability of 1-(2-Furoyl)-4-piperidinecarboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can impact its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid typically involves the reaction of 2-furoic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan ring and the piperidine ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts for the selective oxidation of furfural to 2-furoic acid, followed by coupling with piperidine, is also being explored as a green and sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(furan-2-carbonyl)piperidine-4-carboxylic Acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid is unique due to the presence of both the furan ring and the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWOZMNUCDKQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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